2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Overview

Description

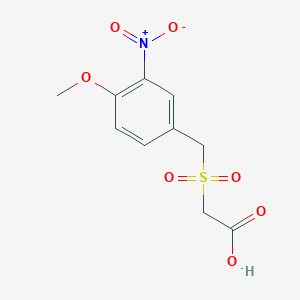

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid: is an organic compound with the molecular formula C10H11NO7S. It is an important reagent in organic synthesis, known for its unique structural features which include a methoxy group, a nitro group, and a sulfonyl group attached to a benzyl acetic acid backbone.

Mechanism of Action

Mode of Action

It’s likely that it interacts with its targets through a series of chemical reactions, possibly involving the transfer or sharing of electrons .

Pharmacokinetics

. These properties can significantly impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with sodium sulfite to form the sulfonyl intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

Oxidation: 4-Methoxy-3-nitrobenzaldehyde or 4-Methoxy-3-nitrobenzoic acid.

Reduction: 4-Methoxy-3-aminobenzylsulfonylacetic acid.

Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays due to its unique functional groups.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

4-Methoxy-3-nitrobenzoic acid: Similar structure but lacks the sulfonyl group.

4-Methoxy-3-nitrobenzyl chloride: Precursor in the synthesis of the target compound.

4-Methoxy-3-aminobenzylsulfonylacetic acid: Reduction product of the target compound.

Uniqueness: 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is unique due to the presence of both the sulfonyl and nitro groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in various fields of research and industry .

Biological Activity

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is an organic compound with the molecular formula C₁₀H₁₁N₁O₇S and a molecular weight of 289.26 g/mol. This compound features a sulfonyl group attached to a benzyl moiety that is further substituted with methoxy and nitro groups, making it a versatile reagent in organic synthesis. Its potential biological activities have garnered attention, particularly its role as an inhibitor of bacterial collagenase, which may have implications for drug development in conditions related to collagen degradation.

The compound is characterized by:

- High solubility : Very soluble in water (4.8 mg/ml).

- Stability : Recommended storage conditions include a dry environment at temperatures between 2-8°C to maintain stability.

- Reactivity : The presence of the sulfonyl group allows it to undergo nucleophilic substitutions and participate in esterification reactions.

Inhibition of Bacterial Collagenase

Research indicates that this compound exhibits potential biological activity as an inhibitor of bacterial collagenase. This property suggests possible applications in drug development, particularly for treating diseases associated with collagen degradation, such as chronic wounds and certain types of arthritis .

The interaction of this compound with biological targets likely involves electron transfer mechanisms , which are crucial for its pharmacological effects. The specific pathways and targets within cellular systems remain an area for further research, but initial findings suggest a favorable metabolic profile due to its lack of interaction with various cytochrome P450 enzymes, indicating low potential for drug-drug interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxybenzenesulfonic acid | C₇H₈O₃S | Lacks nitro substitution; used in dye synthesis. |

| 3-Nitrobenzenesulfonic acid | C₆H₅N₃O₃S | Contains only nitro and sulfonic groups; used as an intermediate in chemical synthesis. |

| Benzylsulfonic acid | C₇H₈O₂S | Simple sulfonic acid derivative; less functional complexity compared to this compound. |

The unique combination of methoxy and nitro substitutions on the benzene ring, along with the sulfonyl and acetic acid functionalities, enhances its potential utility in medicinal chemistry and organic synthesis.

Case Studies and Research Findings

Several studies have explored the biological activities and potential therapeutic applications of compounds structurally related to this compound:

- Antimicrobial Activity : Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity against different bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

- Cancer Therapeutics : The development of novel compounds based on benzyl sulfones has demonstrated promising results in preclinical models for cancer therapy, emphasizing the potential for further exploration of this compound in this area .

- Collagenase Inhibition : Specific studies focused on the inhibition of bacterial collagenase have indicated that derivatives of this compound can significantly reduce enzymatic activity, suggesting a mechanism that could be exploited for therapeutic purposes in conditions involving collagen breakdown.

Properties

IUPAC Name |

2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO7S/c1-18-9-3-2-7(4-8(9)11(14)15)5-19(16,17)6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUCRFJQVSHBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654232 | |

| Record name | [(4-Methoxy-3-nitrophenyl)methanesulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592542-51-3 | |

| Record name | 2-[[(4-Methoxy-3-nitrophenyl)methyl]sulfonyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592542-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Methoxy-3-nitrophenyl)methanesulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.